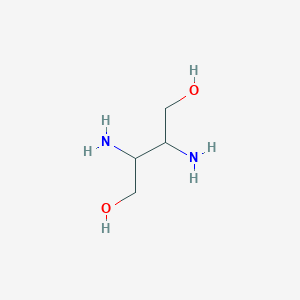
2,3-Diaminobutane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diaminobutane-1,4-diol is an organic compound with the molecular formula C4H12N2O2 It is a diol and diamine, meaning it contains two hydroxyl groups and two amino groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diaminobutane-1,4-diol can be achieved through several methods. One common approach involves the reduction of 2,3-dinitrobutane-1,4-diol using hydrogen in the presence of a catalyst such as palladium on carbon. This reaction typically occurs under mild conditions, with temperatures ranging from 30-50°C and hydrogen pressures of around 2 atm .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation processes. For example, Escherichia coli can be genetically engineered to produce this compound by optimizing the expression of genes associated with the synthesis of cofactors such as pyridoxal phosphate (PLP) and NADPH . This method is environmentally friendly and economically viable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 2,3-Diaminobutane-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halogenated compounds.
Major Products:
Oxidation: Oxidation typically yields corresponding diketones or carboxylic acids.
Reduction: Reduction maintains the diol structure while reducing any nitro groups to amino groups.
Substitution: Substitution reactions can produce a variety of derivatives depending on the halogenated compound used.
科学的研究の応用
2,3-Diaminobutane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of surfactants, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Diaminobutane-1,4-diol involves its interaction with various molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl groups can participate in redox reactions, affecting cellular processes .
類似化合物との比較
1,4-Diaminobutane (Putrescine): Similar in structure but lacks the hydroxyl groups.
1,3-Diaminopropane: Shorter carbon chain and lacks hydroxyl groups.
1,5-Diaminopentane (Cadaverine): Longer carbon chain and lacks hydroxyl groups.
Uniqueness: 2,3-Diaminobutane-1,4-diol is unique due to the presence of both amino and hydroxyl groups on adjacent carbon atoms. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.
特性
IUPAC Name |
2,3-diaminobutane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOINEDRPUPHALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)N)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
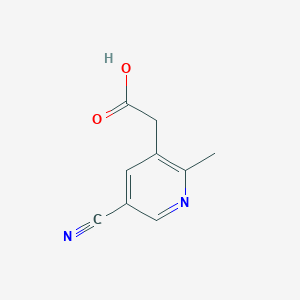
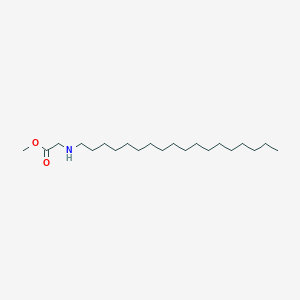
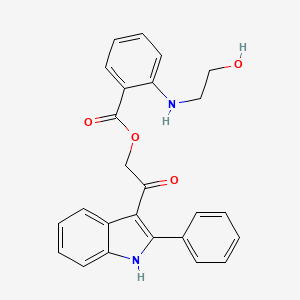
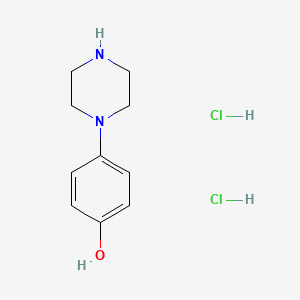
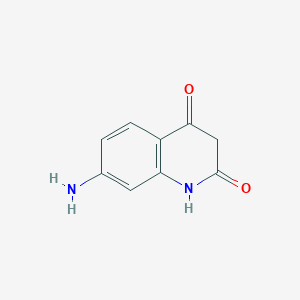
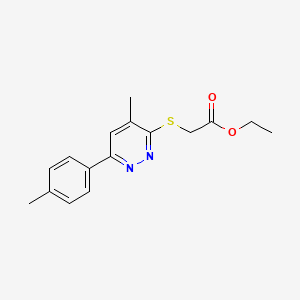
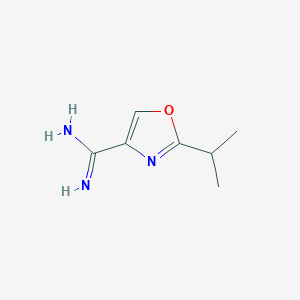
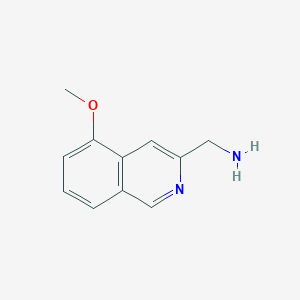
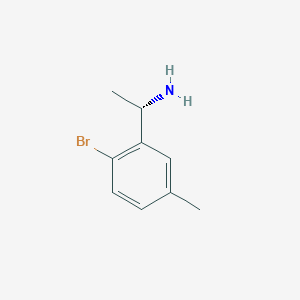
![2-(Pyrazolo[1,5-a]pyridin-4-yl)acetic acid](/img/structure/B12970874.png)
![5,8-Dichloropyrido[3,4-b]pyrazine](/img/structure/B12970880.png)
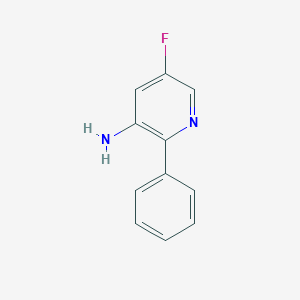
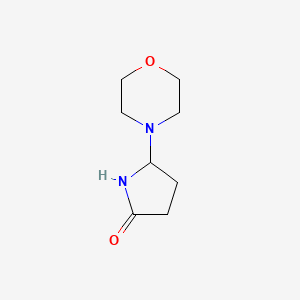
![3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one](/img/structure/B12970902.png)
